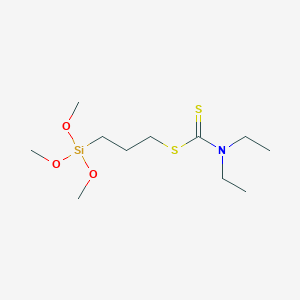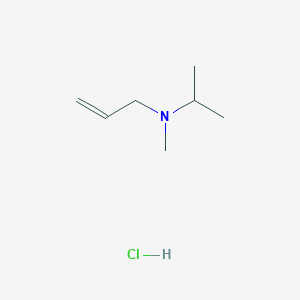![molecular formula C24H37LiSi2 B12557271 lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane CAS No. 188578-25-8](/img/structure/B12557271.png)
lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane is a complex organosilicon compound It is characterized by the presence of lithium, trimethylsilyl groups, and a phenyl ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane typically involves the reaction of trimethylsilyl-substituted phenyl compounds with lithium reagents. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the trimethylsilyl-substituted phenyl compound, followed by the addition of a lithium reagent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted organosilicon compounds.
Applications De Recherche Scientifique
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Pharmaceuticals: Research is ongoing to explore its potential in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive lithium and trimethylsilyl groups. These groups can interact with other molecules, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylphenylsilane: Similar structure but lacks the lithium component.
Trimethylsilylmethyl lithium: Contains lithium and trimethylsilyl groups but has a different overall structure.
Phenyltrimethylsilane: Similar phenyl and trimethylsilyl groups but without the lithium component.
Uniqueness
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane is unique due to the combination of lithium and trimethylsilyl groups within a single molecule
Propriétés
Numéro CAS |
188578-25-8 |
|---|---|
Formule moléculaire |
C24H37LiSi2 |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane |
InChI |
InChI=1S/C24H37Si2.Li/c1-9-19(2)18-24(20-10-14-22(15-11-20)25(3,4)5)21-12-16-23(17-13-21)26(6,7)8;/h10-17,19H,9,18H2,1-8H3;/q-1;+1 |
Clé InChI |
CRQISBMDSXKTIR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCC(C)C[C-](C1=CC=C(C=C1)[Si](C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)



![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)




![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)

![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
